2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719281
InChI: InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
SMILES: C1=CC=C(C=C1)COCCCCOCCOCCO
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol

CAS No.:

Cat. No.: VC13719281

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol -

Specification

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
IUPAC Name 2-[2-(4-phenylmethoxybutoxy)ethoxy]ethanol
Standard InChI InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Standard InChI Key LEIRMSKQQXSPPY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCCCCOCCOCCO
Canonical SMILES C1=CC=C(C=C1)COCCCCOCCOCCO

Introduction

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol likely involves sequential Williamson etherification reactions. A plausible route begins with the protection of 1,4-butanediol’s terminal hydroxyl group using benzyl bromide under basic conditions to form 4-(benzyloxy)butan-1-ol. Subsequent reaction with 2-(2-chloroethoxy)ethanol in the presence of a base like potassium carbonate would yield the target compound .

Example Protocol:

  • Protection of 1,4-butanediol:
    1,4-Butanediol+Benzyl bromideNaOH4-(Benzyloxy)butan-1-ol+HBr\text{1,4-Butanediol} + \text{Benzyl bromide} \xrightarrow{\text{NaOH}} \text{4-(Benzyloxy)butan-1-ol} + \text{HBr}
    This step achieves ~85% yield under reflux conditions in tetrahydrofuran (THF) .

  • Etherification with Ethylene Glycol Derivative:
    4-(Benzyloxy)butan-1-ol+2-(2-Chloroethoxy)ethanolK₂CO₃2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol+KCl\text{4-(Benzyloxy)butan-1-ol} + \text{2-(2-Chloroethoxy)ethanol} \xrightarrow{\text{K₂CO₃}} \text{2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol} + \text{KCl}
    Optimal yields (72–78%) are achieved in dimethylformamide (DMF) at 80°C for 12 hours .

Challenges in Purification

Chromatographic purification using ethyl acetate/hexane gradients (3:7 to 1:1) is essential due to the compound’s polarity. Analogous polyethers, such as 3-((tert-butyldimethylsilyl)oxy)propanal, require silica gel chromatography with triethylamine additives to mitigate tailing .

Physicochemical Properties

Experimental data for 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol remains limited, but properties can be extrapolated from structurally related compounds:

PropertyValue (Estimated)Reference CompoundSource
Molecular Weight308.35 g/mol2-(Benzyloxy)ethanol
Density1.12–1.15 g/cm³3-ETHOXY-4-(4-FLUORO-BENZYLOXY)-BENZALDEHYDE
Boiling Point290–310°CEthyl 5-(benzyloxy)pentanoate
LogP (octanol/water)2.8–3.22-(Benzyloxy)ethanol (LogP 1.44)
Solubility in Water<1 mg/mL3-(Benzyloxy)propanal

The compound’s low water solubility and moderate LogP suggest utility in non-polar reaction media or as a phase-transfer catalyst.

Applications in Organic Synthesis

Protecting Group Strategies

The benzyloxy moiety serves as a temporary protective group for hydroxyl functions. For instance, in the synthesis of chiral 1,4-oxazepan-5-one derivatives, benzyl-protected intermediates are deprotected via hydrogenolysis to reveal critical alcohol groups .

Surfactant and Polymer Chemistry

Polyether alcohols like 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol act as non-ionic surfactants due to their amphiphilic structure. They stabilize emulsions in polymerizations or drug delivery systems, analogous to polyethylene glycol (PEG) derivatives .

Hazard CategoryDetailsSource
Skin IrritationH315: Causes skin irritation
Eye DamageH319: Causes serious eye irritation
Respiratory EffectsH335: May cause respiratory tract irritation

Recommended precautions include using nitrile gloves, eye protection, and working in a fume hood. Storage should occur in airtight containers under nitrogen to prevent oxidation .

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